molecular formula C21H22F3N3OS2 B2564817 N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide CAS No. 392301-25-6

N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide

Cat. No. B2564817
M. Wt: 453.54
InChI Key: QFPQGKYGUHRURT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide is a derivative of adamantane, which is a bulky, rigid, and diamond-like structure. Adamantane derivatives have been extensively studied due to their potential biological activities, including antiviral, antimicrobial, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of adamantane derivatives typically involves the formation of the adamantyl cation, which can then be used to introduce the adamantyl group into various heterocycles and phenolic compounds. For example, the attack of the adamantyl cation on thiocresols results in adamantylsulfanyl compounds . In another approach, nano-MgO and ionic liquid-catalyzed 'green' synthesis protocols have been developed for the synthesis of adamantyl-imidazolo-thiadiazoles, which are a class of compounds related to the one .

Molecular Structure Analysis

The molecular structure of adamantane derivatives can significantly influence their biological activity. For instance, the crystal structures of carboxamido and sulfanyl analogues of 2-(1-adamantylamino)pyridine have been studied, revealing that conformational rigidity and the presence of intramolecular hydrogen bonds can affect the activity of these molecules . The adamantane core provides a rigid framework that can be functionalized with various substituents to target different biological pathways.

Chemical Reactions Analysis

Adamantane derivatives can undergo various chemical reactions to yield new compounds with potential biological activities. For example, the reaction of 5-(1-adamantyl)-4-phenyl-1,2,4-triazoline-3-thione with formaldehyde and substituted piperazines yields N-Mannich bases, while reactions with 2-aminoethyl chloride can produce both S-substituted and N-substituted derivatives . These reactions demonstrate the versatility of adamantane as a scaffold for the development of new therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are influenced by the adamantane core and the attached functional groups. The bulky nature of the adamantane structure imparts a degree of lipophilicity, which can affect the compound's solubility and permeability across biological membranes. The presence of functional groups such as the trifluoromethyl group can also impact the electronic properties and reactivity of the molecule .

Scientific Research Applications

1. Noncovalent Interaction Analysis

In the study of adamantane-1,3,4-thiadiazole hybrid derivatives, including those similar to the specified compound, noncovalent interactions were characterized using the quantum theory of atoms-in-molecules (QTAIM) approach. The orientation of the amino group was found to differ in non-halogenated structures, indicating a significant role in molecular stability and interaction (El-Emam et al., 2020).

2. Synthesis Methodologies

A general method for the parallel synthesis of various 5-amino-substituted 1,2,4-thiadiazole derivatives, which could include compounds similar to the specified molecule, was developed. This synthesis involved initial cyclization reactions and provided insights into efficient methods for creating such compounds (Park et al., 2009).

3. Binding Pocket Analysis

The study on 1,3,4-thiadiazole-sulfonamides revealed the critical role of the tail in the 5-position as an inhibitory determinant. The structure showed the compound's moiety residing in a unique binding pocket, which is crucial for understanding the interaction with various biological targets (Avvaru et al., 2010).

4. Material Synthesis and Properties

Adamantane-type cardo dicarboxylic acid and related polyamides, potentially including adamantane-1-carboxamide derivatives, were synthesized. These compounds were found to be amorphous with significant molecular weight and showed high solubility in various solvents, indicating their potential in material science applications (Liaw et al., 1999; Liaw et al., 2001).

5. Antiviral Activity

Compounds carrying an adamantyl moiety, similar to the specified molecule, demonstrated significant antiviral activity against influenza A and B viruses. The structure-activity relationship indicated that specific modifications can enhance their antiviral efficacy (Göktaş et al., 2012).

6. Anticancer Activity

Thiazole and 1,3,4-thiadiazole derivatives, including those similar to the specified compound, have been synthesized and evaluated as potent anticancer agents. The structure-activity relationships suggested their efficacy against specific cancer cell lines (Gomha et al., 2017).

7. Antimicrobial and Anti-Inflammatory Activity

Novel derivatives of 1,2,4-triazole-3-thiols, which are structurally related to the specified compound, showed potent antibacterial and anti-inflammatory activity. This suggests the potential of such compounds in the development of new therapeutic agents (Al-Abdullah et al., 2014).

properties

IUPAC Name

N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F3N3OS2/c22-21(23,24)16-3-1-12(2-4-16)11-29-19-27-26-18(30-19)25-17(28)20-8-13-5-14(9-20)7-15(6-13)10-20/h1-4,13-15H,5-11H2,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPQGKYGUHRURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NN=C(S4)SCC5=CC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.